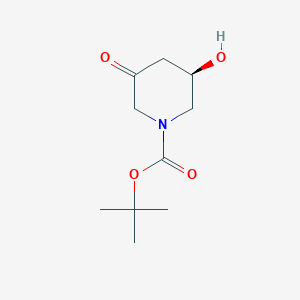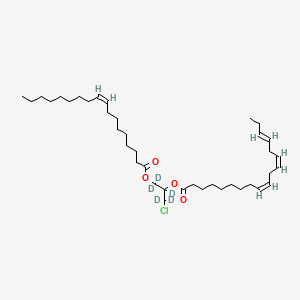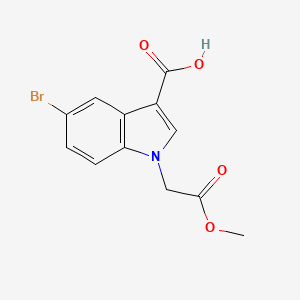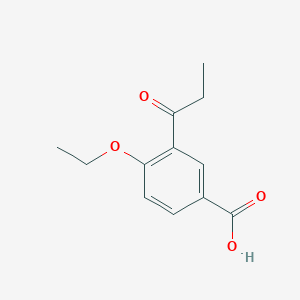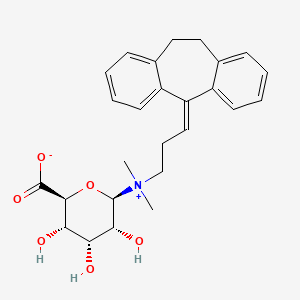
Amitriptyline N-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amitriptyline N-beta-D-Glucuronide is a glucuronide conjugate of amitriptyline, a tricyclic antidepressantGlucuronidation is a biochemical reaction that attaches glucuronic acid to substances, aiding in their excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amitriptyline N-beta-D-Glucuronide involves the glucuronidation of amitriptyline. This process can be achieved using various glucuronidation enzymes, such as recombinant beta-glucuronidase. The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of glucuronic acid to the amitriptyline molecule .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring efficient glucuronidation. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Amitriptyline N-beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release the parent compound, amitriptyline. This reaction is facilitated by beta-glucuronidase enzymes .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using beta-glucuronidase enzymes at specific pH levels. The reaction conditions may vary depending on the source of the enzyme, but it generally occurs at room temperature or slightly elevated temperatures .
Major Products Formed: The primary product of the hydrolysis reaction is amitriptyline, which can then undergo further metabolic processes in the body .
Scientific Research Applications
Amitriptyline N-beta-D-Glucuronide has several applications in scientific research:
Mechanism of Action
The mechanism of action of amitriptyline N-beta-D-Glucuronide is primarily related to its role as a metabolite of amitriptyline. Amitriptyline itself works by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, increasing their concentration in the synaptic clefts of the brain . The glucuronide conjugate is an inactive form that facilitates the excretion of the parent drug from the body .
Comparison with Similar Compounds
Nortriptyline N-beta-D-Glucuronide: Another glucuronide conjugate of a tricyclic antidepressant, nortriptyline.
Imipramine N-beta-D-Glucuronide: A glucuronide conjugate of imipramine, another tricyclic antidepressant.
Comparison: Amitriptyline N-beta-D-Glucuronide is unique in its specific metabolic pathway and the parent compound it is derived from. While similar compounds like nortriptyline N-beta-D-Glucuronide and imipramine N-beta-D-Glucuronide share the glucuronidation process, they differ in their parent compounds and the specific enzymes involved in their metabolism .
Properties
Molecular Formula |
C26H31NO6 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22+,23-,24+,25-/m1/s1 |
InChI Key |
WXMXRAPAGYPAJI-MBWGTIHESA-N |
Isomeric SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


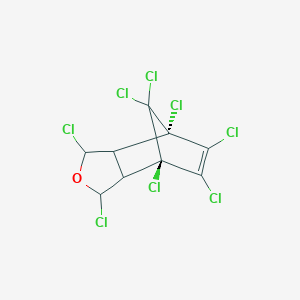

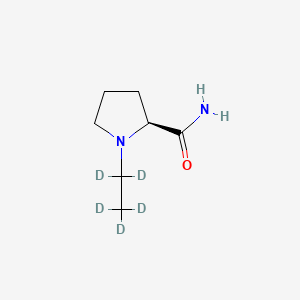
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
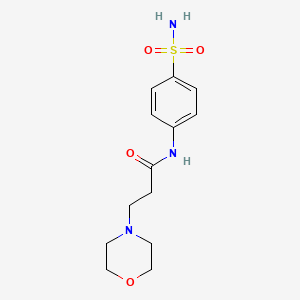
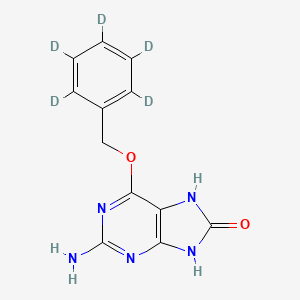
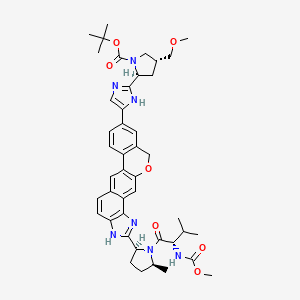
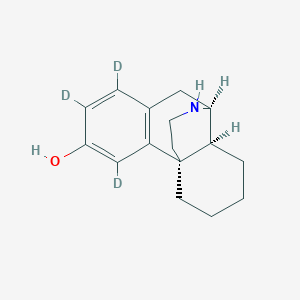
![N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide](/img/structure/B13864007.png)

